molecular formula C14H16FN5O2S B2889663 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034574-23-5

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2889663
CAS No.: 2034574-23-5
M. Wt: 337.37
InChI Key: RZGGGZXWXZXGJO-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H16FN5O2S and its molecular weight is 337.37. The purity is usually 95%.
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Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a novel structural entity combining pyrimidine and thiadiazole moieties. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that integrate the pyrimidine and thiadiazole frameworks. The biological activity is often correlated with the specific structural features of the compound, such as the presence of electron-withdrawing groups and the overall molecular geometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, a series of thiadiazolopyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The compound has been evaluated for its efficacy against various microbial strains, showing promising results.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6hPhomopsis sp.25.9 μg/ml
8bS. aureus15 μg/ml
9aE. coli20 μg/ml

Anticancer Activity

The anticancer properties of compounds containing thiadiazole and pyrimidine rings have been extensively studied. The cytotoxicity of various derivatives was assessed using the MTT assay against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). Notably, compounds with similar structural features to this compound demonstrated IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .

Table 2: Cytotoxicity Data for Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
16aMCF-75.69
17bPC38.45
9aHepG27.20

In silico docking studies suggest that these compounds may interact with specific targets involved in cancer progression and microbial resistance mechanisms. For example, the binding affinity to hormonal signaling pathways has been explored, indicating a possible mechanism for their anticancer effects .

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Thiadiazolopyrimidine Derivatives : In one study, derivatives were synthesized and tested for their ability to inhibit biofilm formation in Staphylococcus aureus, showing up to 50% inhibition at sub-MIC concentrations .
  • Pyrimidine-Thiadiazole Compounds : Another study reported that a series of pyrimidine-thiadiazole derivatives exhibited potent antifungal activity against various strains of Botrytis cinerea, with EC50 values significantly lower than standard antifungal agents .

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2S/c1-3-10-11(15)13(17-7-16-10)22-9-4-5-20(6-9)14(21)12-8(2)18-19-23-12/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGGGZXWXZXGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=NS3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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